4-Morpholin-4-ylpentanoic acid hydrochloride
Description
Significance of Morpholine-Containing Compounds in Chemical Sciences
The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a structure of considerable importance in the chemical sciences. aablocks.com It is considered a "privileged pharmacophore," meaning its framework is frequently found in biologically active molecules and approved pharmaceuticals. researchgate.net The versatility of the morpholine moiety allows it to enhance the potency of a molecule or modulate its pharmacokinetic properties, such as solubility and brain permeability, making it a valuable component in drug design. seattlechildrens.orggoogle.com
In medicinal chemistry, morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. google.com This structural motif is a key building block in the synthesis of numerous therapeutic agents, including the antibiotic Linezolid and the anticancer drug Gefitinib. aablocks.com Beyond pharmaceuticals, morpholine and its derivatives have significant industrial applications. They are used as corrosion inhibitors in steam power plants, as chemical intermediates for rubber processing chemicals, and in the manufacturing of optical brighteners for detergents. asiapharmaceutics.info Their role extends to the agrochemical industry, where they are utilized in the development of fungicides and herbicides. scbt.com
Overview of 4-Morpholin-4-ylpentanoic acid hydrochloride as a Research Entity
This compound is a chemical compound identified primarily as a commercially available substance for research and development purposes. aablocks.commatrixscientific.com Its structure consists of a morpholine ring attached to a five-carbon pentanoic acid chain, and it is supplied as a hydrochloride salt, which typically enhances stability and solubility in aqueous solutions.
While specific published research detailing the applications or biological activity of this compound is not widely available, its chemical structure allows for informed speculation on its role as a research entity. It serves as a potential synthetic intermediate or building block. The carboxylic acid group provides a reactive site for forming amides, esters, or other derivatives, while the morpholine ring can influence the physicochemical properties of the final molecule. Compounds with similar structures are often used in the discovery phase of drug development or in the creation of novel chemical probes for biological research.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 805180-10-3 |
| Molecular Formula | C₉H₁₈ClNO₃ |
| Molecular Weight | 223.70 g/mol |
| MDL Number | MFCD13857418 |
Historical Context of Morpholine Derivatives in Synthetic and Biological Research
The history of morpholine in science dates back to its naming by Ludwig Knorr, who incorrectly postulated it was part of the structure of morphine. aablocks.com Since then, morpholine derivatives have become ubiquitous in both synthetic and biological research. For decades, they have been incorporated into a plethora of pharmaceuticals, demonstrating their long-standing value in medicine. google.com Marketed drugs containing the morpholine ring, such as the anxiolytic Doxapram (introduced in 1976) and the antidepressant Reboxetine (1997), highlight the enduring relevance of this chemical scaffold in treating central nervous system disorders. seattlechildrens.org
The development of synthetic methodologies to create substituted morpholines has been a continuous area of research, allowing chemists to fine-tune molecular properties for specific biological targets. researchgate.net Reviews of synthetic routes published over the years show an evolution from simple preparations to complex, stereoselective syntheses, enabling the creation of chiral morpholine derivatives for advanced applications. researchgate.net This sustained interest underscores the foundational role of morpholine chemistry in the broader field of organic and medicinal research, providing the historical and scientific foundation for the synthesis and potential investigation of newer derivatives like this compound.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Doxapram |
| Gefitinib |
| Linezolid |
| Morphine |
Properties
IUPAC Name |
4-morpholin-4-ylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-8(2-3-9(11)12)10-4-6-13-7-5-10;/h8H,2-7H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJBPBVSGGWJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N1CCOCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700665 | |
| Record name | 4-(Morpholin-4-yl)pentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805180-10-3 | |
| Record name | 4-(Morpholin-4-yl)pentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development
Strategies for the Preparation of 4-Morpholin-4-ylpentanoic acid hydrochloride
The preparation of the target compound can be approached through direct synthesis or more elaborate multi-step sequences. These strategies leverage the morpholine (B109124) ring either by its direct introduction to a pentanoic acid backbone or by constructing the acid from a pre-functionalized morpholine building block.
Direct synthesis approaches often involve the reaction of a suitable pentanoic acid derivative with morpholine. One common strategy is the reductive amination of a keto-acid, such as levulinic acid (4-oxopentanoic acid). This method involves reacting the keto-acid with morpholine in the presence of a reducing agent to form the desired N-substituted amino acid. While specific examples for 4-morpholin-4-ylpentanoic acid are not detailed in the provided literature, the synthesis of analogous compounds like (R)-4-aminopentanoic acid from levulinic acid using enzymatic methods highlights the viability of this pathway. nih.gov
Another direct approach involves the nucleophilic substitution of a pentanoic acid derivative containing a leaving group at the 4-position with morpholine. The reaction of morpholine with a halo-substituted pentanoic acid, for instance, would yield the desired product. The morpholine nitrogen acts as a nucleophile, displacing the halide to form the C-N bond.
General methods for the synthesis of morpholine derivatives often utilize readily available starting materials. For example, a three-component reaction involving a copper acetylide, an isocyanate, and an oxirane has been developed to produce substituted morpholine derivatives, showcasing the versatility of synthetic approaches in this chemical space. thieme-connect.com
Multi-step syntheses offer greater flexibility and control over the final product's structure. In this context, the morpholine moiety is a versatile and readily accessible synthetic building block. nih.govresearchgate.net These sequences often begin with a pre-functionalized morpholine that is then elaborated to include the pentanoic acid chain.
One potential multi-step route could start with the alkylation of morpholine with a suitable electrophile containing a protected carboxylic acid function or a precursor group. For instance, reacting morpholine with a 4-halopentanoate ester would introduce the basic carbon skeleton. Subsequent hydrolysis of the ester would yield the target carboxylic acid. The development of integrated, continuous manufacturing processes for pharmaceuticals often involves such multi-step sequences with intermediate workups and purifications. mit.edu
The synthesis of complex morpholine-containing molecules, such as certain bioactive quinoline (B57606) derivatives, demonstrates the utility of multi-step pathways. In these syntheses, the morpholine ring is typically introduced in a late-stage step by reacting it with a molecule already containing the bulk of the desired structure, often activated with a leaving group. nih.gov This highlights a common strategy where the robust and often inert morpholine ring is incorporated after more sensitive transformations have been completed.
Precursor Chemistry and Intermediate Transformations
The success of any synthetic route to this compound relies heavily on the chemistry of its precursors and the efficiency of intermediate transformations. The selection of starting materials and the optimization of reaction conditions are critical for achieving high yields and purity.
Morpholine is an organic chemical compound featuring both amine and ether functional groups. wikipedia.org Due to the lone pair of electrons on the nitrogen atom, morpholine acts as a base. chemicalbook.com This basicity is central to its role in forming hydrohalide salts. When treated with a strong acid such as hydrochloric acid (HCl), morpholine is protonated to form the corresponding morpholinium salt. wikipedia.orgchemicalbook.com
This reaction is a straightforward acid-base neutralization: O(CH₂CH₂)₂NH + HCl → [O(CH₂CH₂)₂NH₂]⁺Cl⁻
The resulting salt, morpholinium chloride, often exhibits different physical properties compared to the free base, such as higher melting points and increased water solubility. In the context of this compound, the final step of the synthesis would involve treating the free base form of the molecule with HCl to generate the hydrochloride salt. matrixscientific.comaablocks.com This is a common practice in pharmaceutical chemistry to improve the stability and handling of amine-containing compounds. Morpholine salts, including the hydrochloride, are also used as intermediates in organic synthesis. atamankimya.com
The synthesis of morpholine derivatives requires careful consideration of reactant specificity and reaction conditions to maximize yield and minimize side products. The nucleophilicity of the morpholine nitrogen is influenced by the ether oxygen, which withdraws electron density, making it less basic and nucleophilic than similar secondary amines like piperidine. chemicalbook.com
Optimization of reaction conditions is a key aspect of developing efficient synthetic protocols. For instance, in the synthesis of morpholine-2,5-diones from N-(α-haloacyl)-α-amino acids, factors such as the choice of base, solvent, temperature, and reaction time are systematically varied to achieve the highest possible yield. nih.gov A study optimizing the intramolecular cyclization to form a leucine-derived morpholine-2,5-dione (B184730) found that using sodium bicarbonate as the base in dimethylformamide (DMF) at 60°C for an extended period provided good yields. nih.gov
Similarly, in Pd-catalyzed carboamination reactions to form cis-3,5-disubstituted morpholines, the choice of palladium source, ligand, and base are critical. nih.gov The table below summarizes optimized conditions for such a reaction.
Table 1: Optimized Conditions for Pd-Catalyzed Carboamination
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂ |
| Ligand | P(2-furyl)₃ |
| Base | NaOtBu |
| Solvent | Toluene |
| Reactants | Amine Substrate, Aryl Bromide |
Data sourced from a representative procedure for the synthesis of morpholines via Pd-catalyzed carboamination. nih.gov
These examples underscore the importance of empirical optimization to control the outcome of reactions involving the morpholine scaffold.
Asymmetric Synthesis and Enantiomeric Control in Related Morpholine Derivatives
Many biologically active molecules containing a morpholine ring are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since different enantiomers can have vastly different biological effects, controlling the stereochemistry during synthesis is crucial. Asymmetric synthesis aims to produce a single enantiomer selectively.
Several strategies have been developed for the enantioselective synthesis of chiral morpholines. One powerful method is the asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines). semanticscholar.orgnih.gov Using a chiral catalyst, typically a rhodium complex with a bisphosphine ligand, one face of the double bond is selectively hydrogenated, leading to high enantiomeric excess (ee). semanticscholar.orgrsc.org This "after cyclization" approach is highly efficient for producing 2-substituted chiral morpholines with up to 99% ee. nih.gov
Another approach involves a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. nih.govacs.orgorganic-chemistry.org This method uses a titanium catalyst for an initial cyclization to form a cyclic imine, which is then reduced in the same pot by a chiral Ruthenium catalyst (Noyori-Ikariya catalyst) to yield 3-substituted morpholines with excellent enantioselectivity (>95% ee). nih.govacs.org
The table below presents examples of catalysts and the enantiomeric excess achieved in the asymmetric synthesis of chiral morpholines.
Table 2: Catalytic Systems for Asymmetric Morpholine Synthesis
| Synthetic Method | Catalyst System | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Hydrogenation | SKP–Rh complex | 2-Substituted Morpholines | Up to 99% |
| Asymmetric Transfer Hydrogenation | RuCl(S,S)-Ts-DPEN | 3-Substituted Morpholines | >95% |
Data sourced from studies on asymmetric hydrogenation and transfer hydrogenation of morpholine precursors. semanticscholar.orgnih.govnih.govacs.org
These methods demonstrate the high level of enantiomeric control achievable in the synthesis of morpholine derivatives, which is a critical consideration for the development of chiral compounds like 4-morpholin-4-ylpentanoic acid.
Chiral Auxiliaries and Catalytic Approaches for Enantiomeric Purity
Achieving high enantiomeric purity in the synthesis of this compound can be approached through several established asymmetric synthesis strategies. These methods aim to introduce the stereogenic center at the C4 position with a high degree of stereocontrol.
One prominent strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org For the synthesis of a β-substituted carboxylic acid like the target compound, a common approach is the asymmetric conjugate addition to α,β-unsaturated esters or amides derived from a chiral auxiliary. acs.org For instance, an α,β-unsaturated derivative of a chiral oxazolidinone can undergo a highly diastereoselective Michael addition of a nucleophile, guided by the steric hindrance of the auxiliary. Subsequent removal of the auxiliary reveals the chiral carboxylic acid. While specific examples for the synthesis of 4-morpholin-4-ylpentanoic acid using this method are not detailed in the literature, the general applicability of this approach is well-documented for a wide range of β-substituted carboxylic acids. acs.org
Catalytic approaches offer a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. Asymmetric hydrogenation and asymmetric reductive amination are powerful techniques for setting stereocenters.
Asymmetric hydrogenation of a suitable prochiral precursor is a highly effective method. For instance, the hydrogenation of an α,β-unsaturated carboxylic acid using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can afford the desired chiral carboxylic acid with high enantioselectivity. ajchem-b.comrsc.org In the context of 4-morpholin-4-ylpentanoic acid, a potential precursor would be a molecule with a double bond between C4 and C5 or C3 and C4. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). nih.govresearchgate.net
Asymmetric reductive amination is another key catalytic method, particularly for the synthesis of chiral amines which can be precursors to the target molecule. rsc.org This reaction involves the condensation of a ketone with an amine source, followed by reduction of the resulting imine in the presence of a chiral catalyst. For the synthesis of a related compound, (R)-4-aminopentanoic acid, enzymatic reductive amination of levulinic acid has been demonstrated with high enantioselectivity. nih.gov A similar chemo-catalytic approach could be envisioned where a keto-acid precursor is reacted with morpholine under reductive conditions with a chiral catalyst to directly introduce the morpholine moiety and set the stereocenter at C4. The scalability of such processes is a significant advantage for industrial applications. researchgate.net
The following table provides hypothetical yet representative data for the enantioselective synthesis of a chiral 4-substituted pentanoic acid, illustrating the potential efficacy of these methods.
| Method | Chiral Inductor | Substrate | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield (%) |
| Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone | α,β-Unsaturated N-acyloxazolidinone | 95:5 dr | 85 |
| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / (S)-BINAP | 4-Morpholino-pent-2-enoic acid | 98% ee | 92 |
| Asymmetric Reductive Amination | Iridium-based catalyst / Chiral ligand | 4-Oxopentanoic acid and Morpholine | 96% ee | 88 |
Kinetic Resolution Techniques for Enantiomer Separation
Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. researchgate.netrsc.orgharvard.edu This method can be applied to a racemic mixture of 4-morpholin-4-ylpentanoic acid or a suitable precursor.
One common approach is the enzymatic kinetic resolution of racemic N-acyl amino acids. harvard.edu For instance, a racemic mixture of N-acetyl-4-morpholin-4-ylpentanoic acid could be subjected to hydrolysis by an acylase, which would selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding amino acid, leaving the other enantiomer (the D-N-acetyl amino acid) unreacted. harvard.edu The two compounds can then be separated based on their different chemical properties. The efficiency of the resolution is determined by the selectivity factor (E-value) of the enzyme.
Chemo-catalytic kinetic resolution is another viable strategy. For example, the acylation of a racemic amine precursor to 4-morpholin-4-ylpentanoic acid in the presence of a chiral catalyst can lead to the selective acylation of one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. rsc.org The success of kinetic resolution depends on the ability to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
A variation of this is dynamic kinetic resolution (DKR) , where the less reactive enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. DKR often combines an enzymatic resolution with a chemical or enzymatic racemization catalyst. nih.gov
The table below illustrates representative outcomes of kinetic resolution for a generic racemic N-substituted amino acid.
| Resolution Method | Chiral Catalyst/Enzyme | Substrate | Enantiomeric Excess (ee) of Unreacted Substrate | Enantiomeric Excess (ee) of Product | Conversion (%) |
| Enzymatic Hydrolysis | Porcine Kidney Acylase I | Racemic N-acetyl-4-morpholinylpentanoic acid | >99% | 98% | ~50 |
| Chemo-catalytic Acylation | Chiral Phosphoric Acid | Racemic 4-morpholin-4-ylpentanamine | 97% | 95% | ~52 |
Optimization of Enantiomeric Yield and Stereochemical Control
The optimization of enantiomeric yield and stereochemical control is a critical aspect of developing a robust and efficient synthesis. This involves a systematic investigation of various reaction parameters.
For catalytic asymmetric reactions , key parameters to optimize include:
Catalyst and Ligand Structure: Small modifications to the structure of the chiral ligand can have a profound impact on the enantioselectivity of the reaction. Screening a library of ligands is a common strategy to identify the optimal catalyst system.
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome.
Temperature and Pressure: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate. In gas-liquid reactions like hydrogenation, pressure is also a critical parameter.
Additives: The presence of additives, such as co-catalysts or bases, can significantly affect both the activity and selectivity of the catalyst.
For kinetic resolutions , optimization focuses on:
Enzyme or Catalyst Loading: The amount of catalyst can influence the reaction rate and, in some cases, the selectivity.
pH and Temperature (for enzymatic reactions): Enzymes have optimal pH and temperature ranges for their activity and stability.
Reaction Time: As kinetic resolution is a competition between the reaction rates of two enantiomers, precise control of the reaction time is essential to stop the reaction at the optimal conversion for achieving high enantiomeric excess of both the product and the remaining starting material. nih.gov
A design of experiments (DoE) approach can be systematically employed to efficiently explore the effects of multiple parameters and their interactions to identify the optimal reaction conditions for maximizing enantiomeric yield.
Scalability Considerations in Laboratory and Pilot-Scale Synthesis
The transition of a synthetic route from the laboratory to a pilot or industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Process Parameter Optimization for Yield and Selectivity
Scaling up a chemical synthesis requires careful optimization of process parameters to maintain or improve yield and selectivity. Direct translation of laboratory conditions is often not feasible due to differences in heat and mass transfer at larger scales.
Key parameters for optimization include:
Reaction Concentration: Higher concentrations are generally preferred for better throughput, but this can lead to issues with solubility, viscosity, and heat dissipation.
Temperature Control: Exothermic reactions that are easily managed in a lab flask can become hazardous on a larger scale. Efficient heat removal is crucial, and the reaction temperature profile may need to be carefully controlled.
Mixing: Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced yields. The type and speed of agitation are critical parameters.
Addition Rates: The rate of addition of reagents can significantly impact selectivity and safety, especially for highly reactive or exothermic steps.
Work-up and Isolation Procedures: Procedures such as extractions, crystallizations, and filtrations need to be adapted for larger scale operations to ensure efficient product isolation and purity. For instance, crystallization conditions must be carefully developed to ensure consistent crystal form and purity. scispace.com
The following table presents a hypothetical comparison of process parameters at different scales for the synthesis of a chiral intermediate.
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) |
| Solvent Volume | 50 mL | 30 L |
| Reaction Temperature | -20 °C (Dry ice/acetone bath) | -15 °C (Jacketed reactor with cryo-cooling) |
| Reagent Addition Time | 10 minutes (dropping funnel) | 2 hours (metering pump) |
| Stirring Speed | 300 rpm (magnetic stirrer) | 100 rpm (impeller) |
| Work-up | Liquid-liquid extraction in a separatory funnel | Multi-stage extraction with phase settling |
Continuous Flow Systems for Reproducibility and Reaction Control
Continuous flow chemistry has emerged as a powerful technology for addressing many of the challenges associated with scaling up batch processes. nih.gov In a continuous flow system, reagents are continuously pumped through a reactor, where they mix and react. This approach offers several advantages for the synthesis of chiral molecules like this compound.
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or flow reactors allows for superior control over reaction temperature, even for highly exothermic reactions. researchgate.net
Improved Safety: The small reaction volume at any given time minimizes the risk associated with hazardous reactions or unstable intermediates.
Increased Reproducibility and Control: Precise control over reaction parameters such as residence time, temperature, and stoichiometry leads to consistent product quality and yield. nih.gov
Facilitated Scale-up: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up") rather than redesigning the reactor, which can be more straightforward than scaling up a batch process.
Continuous flow systems are particularly well-suited for catalytic reactions, including asymmetric hydrogenations and reductive aminations, where the catalyst can be immobilized in a packed-bed reactor, allowing for easy separation from the product stream and catalyst recycling. The integration of in-line analytical techniques can provide real-time monitoring and control of the reaction, further enhancing process efficiency and consistency.
Advanced Structural Elucidation and Spectroscopic Characterization in Research
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule like 4-Morpholin-4-ylpentanoic acid hydrochloride, this technique is invaluable for unambiguously establishing its absolute stereochemistry and preferred solid-state conformation.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
A successful analysis would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. Key structural parameters that would be determined include the geometry of the pentanoic acid chain, the conformation of the morpholine (B109124) ring (which typically adopts a chair conformation), and the ionic interaction between the protonated morpholine nitrogen and the chloride anion. The resulting data would be presented in a crystallographic information file (CIF) and summarized in tables.
Hypothetical Crystallographic Data Table Below is a table illustrating the type of data that would be obtained from a single-crystal X-ray diffraction experiment. Please note, this data is hypothetical as no published structure has been found.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₁₈ClNO₃ |
| Formula Weight | 223.70 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| β (°) | 98.54 |
| Volume (ų) | 1252.1 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.187 |
Resolution of Stereochemical Ambiguities through Crystallographic Methods
The pentanoic acid backbone of the molecule contains a stereocenter at the C4 position, where the morpholine group is attached. This means the compound can exist as two enantiomers (R and S). X-ray crystallography can definitively determine the absolute configuration of a single enantiomer if it is crystallized. By using anomalous dispersion effects, typically with Cu Kα radiation, the absolute structure can be refined, leading to an unambiguous assignment of the R or S configuration. This method is the gold standard for resolving any stereochemical questions that may arise during its synthesis or characterization.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for verifying the purity of a synthesized compound and for isolating it from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Quantification
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A typical method would involve a reversed-phase column (e.g., a C18 column) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol.
The compound would be detected using a UV detector, likely at a low wavelength (~210 nm) due to the lack of a strong chromophore. The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks. A high-purity sample would show a single, sharp peak.
Illustrative HPLC Method Parameters This table represents typical parameters that might be used for an HPLC analysis of this compound.
| Parameter | Example Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time (t_R) | (Not available) |
| Purity (%) | >95% (Typical target) |
Preparative Chromatography for Compound Isolation and Purification
For obtaining highly pure material for research or further synthesis, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater quantities of the compound. A crude sample of this compound would be injected onto the column, and fractions would be collected as they elute. The fractions containing the pure compound, as determined by analytical HPLC or other methods, would then be combined and the solvent evaporated to yield the purified solid.
Vibrational Spectroscopy for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. The spectrum for this compound would be a composite of the vibrations from the morpholinium ion and the pentanoic acid chain.
Key expected vibrational modes would include:
O-H Stretch: A broad absorption in the IR spectrum, typically between 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.
N⁺-H Stretch: Absorptions in the region of 2400-2700 cm⁻¹ in the IR spectrum, indicative of the protonated amine hydrochloride.
C-H Stretches: Sharp peaks between 2850-3000 cm⁻¹ from the alkyl and morpholine C-H bonds.
C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ in the IR spectrum, corresponding to the carbonyl group of the carboxylic acid.
C-O-C Stretch: A characteristic strong band in the IR spectrum, typically around 1115 cm⁻¹, for the ether linkage in the morpholine ring.
C-N Stretches: These would appear in the fingerprint region of the spectrum.
Analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra could provide more detailed information about the specific conformation of the molecule in the sample.
Table of Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1730 |
| Morpholinium Ion | N⁺-H stretch | 2400 - 2700 |
| Alkyl Chains | C-H stretch | 2850 - 3000 |
| Morpholine Ether | C-O-C stretch | ~1115 |
Infrared (IR) Spectroscopy Analysis for Molecular Vibrations
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation by the sample material. The resulting IR spectrum provides a unique "molecular fingerprint" characterized by absorption bands corresponding to specific vibrational modes of the molecule's bonds.
Key vibrational modes anticipated in the IR spectrum would include:
O-H Stretching: A broad absorption band is generally observed in the region of 3300-2500 cm⁻¹ for the carboxylic acid O-H group, often overlapping with C-H stretching vibrations. The hydrochloride salt form may influence the position and shape of this band.
C-H Stretching: Vibrations corresponding to the C-H bonds in the morpholine ring and the pentanoic acid chain are expected in the 3000-2850 cm⁻¹ region. researchgate.net
C=O Stretching: A strong absorption band characteristic of the carbonyl group in the carboxylic acid is typically found in the range of 1730-1700 cm⁻¹.
N-H⁺ Stretching: The presence of the hydrochloride salt will result in the formation of a morpholinium ion, giving rise to N-H⁺ stretching vibrations, which can appear in the broad region between 2700 and 2250 cm⁻¹.
C-N Stretching: The stretching vibrations of the C-N bonds within the morpholine ring are expected to appear in the 1250-1020 cm⁻¹ region.
C-O-C Stretching: The ether linkage in the morpholine ring will exhibit characteristic asymmetric and symmetric C-O-C stretching bands, typically observed in the 1150-1085 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.
CH₂ Bending: The scissoring and rocking vibrations of the methylene (B1212753) (CH₂) groups in the morpholine ring and the pentanoic acid chain are expected in the 1485-1445 cm⁻¹ and 800-700 cm⁻¹ regions, respectively.
The precise wavenumbers and intensities of these bands provide valuable information for the structural confirmation of this compound.
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretching | Carboxylic Acid | 3300 - 2500 (broad) |
| C-H Stretching | Alkane (ring and chain) | 3000 - 2850 |
| N-H⁺ Stretching | Morpholinium Ion | 2700 - 2250 (broad) |
| C=O Stretching | Carboxylic Acid | 1730 - 1700 (strong) |
| CH₂ Bending (Scissoring) | Methylene Groups | 1485 - 1445 |
| C-N Stretching | Tertiary Amine | 1250 - 1020 |
| C-O-C Stretching | Ether | 1150 - 1085 |
Theoretical Vibration Spectra Prediction via Computational Methods
To complement experimental IR spectroscopy, computational methods are employed to predict the theoretical vibrational spectra of molecules. arxiv.org These theoretical calculations provide a deeper understanding of the fundamental vibrational modes and can aid in the precise assignment of experimental absorption bands. mdpi.com Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, often in conjunction with various basis sets. researchgate.netresearchgate.net
The process typically involves the following steps:
Geometry Optimization: The three-dimensional structure of the molecule, in this case, this compound, is optimized to find its most stable conformation (lowest energy state).
Frequency Calculation: Once the geometry is optimized, the vibrational frequencies and their corresponding intensities are calculated. These calculations determine the normal modes of vibration, which are the collective motions of atoms in the molecule.
Scaling: The calculated vibrational frequencies are often systematically higher than the experimental frequencies due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, the computed frequencies are typically scaled by an empirical scaling factor to improve the agreement with experimental data. researchgate.net
For a molecule like this compound, computational studies would provide valuable insights into how the interaction between the morpholine ring, the pentanoic acid chain, and the hydrochloride counter-ion influences the vibrational spectrum. For instance, the formation of the morpholinium ion and its interaction with the carboxylate group can be modeled to understand the resulting shifts in the N-H⁺ and C=O stretching frequencies.
Table 2: Comparison of Experimental and Theoretical Vibrational Spectroscopy Approaches
| Aspect | Experimental IR Spectroscopy | Theoretical Computational Methods |
|---|---|---|
| Principle | Measures the absorption of infrared radiation by molecular vibrations. | Calculates vibrational frequencies based on the principles of quantum mechanics. |
| Output | An infrared spectrum showing absorption bands at specific wavenumbers. | A list of calculated vibrational frequencies, their intensities, and the corresponding atomic motions (normal modes). |
| Strengths | Provides a direct measurement of the molecule's vibrational properties. Confirms the presence of functional groups. | Allows for the detailed assignment of each vibrational mode. Can predict the spectra of unknown or unstable molecules. Provides insights into molecular structure and bonding. arxiv.org |
| Limitations | Band assignment can be complex, especially for large molecules. Overlapping bands can make interpretation difficult. | The accuracy of the prediction depends on the chosen computational method and basis set. Calculated frequencies often require scaling. researchgate.net |
Computational Chemistry and Theoretical Studies of this compound
The exploration of the chemical properties and potential applications of novel compounds is increasingly reliant on the powerful tools of computational chemistry. These theoretical approaches provide deep insights into molecular structure, reactivity, and behavior at the atomic level, complementing and guiding experimental research. For this compound, a compound of interest in medicinal chemistry, computational studies offer a valuable lens through which to understand its intrinsic properties. This article delves into the theoretical examination of this molecule, focusing on quantum chemical calculations and molecular modeling simulations.
Computational Chemistry and Theoretical Studies of 4 Morpholin 4 Ylpentanoic Acid Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. They allow for the precise determination of the electronic structure of molecules, from which a wide array of properties can be derived.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. Density Functional Theory (DFT) is a robust method for this purpose. DFT calculations aim to find the electron density that minimizes the total energy of the molecule, thereby revealing its most stable conformation. For a molecule like 4-Morpholin-4-ylpentanoic acid hydrochloride, this process would involve optimizing the geometry of both the morpholine (B109124) ring, the pentanoic acid chain, and the spatial relationship between them, as well as the position of the hydrochloride counter-ion.
A comparative DFT study on pentanoic acid and its derivative, 4-oxopentanoic acid, using the B3LYP/LANL2DZ level of theory, has demonstrated excellent agreement between calculated and experimental bond lengths and angles. This highlights the reliability of DFT in predicting the structural parameters of carboxylic acid derivatives.
Once the optimized geometry is obtained, DFT can be employed to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
Theoretical Vibration Spectra: The vibrational frequencies of a molecule correspond to the energies of its molecular vibrations. These can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to identify characteristic vibrational modes. For this compound, key vibrational modes would include the stretching and bending of the C-O-C and C-N-C bonds within the morpholine ring, the C-H stretching of the alkyl chain, and the characteristic vibrations of the carboxylic acid group (O-H and C=O stretching). A DFT study on N,N-Dimethylaniline demonstrated that the B3LYP/6-311++G** level of theory can accurately predict vibrational modes, with assignments made by visualizing atomic displacements.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3500 - 3700 |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1750 |
| C-N Stretch (Morpholine) | 1050 - 1250 |
| C-O-C Stretch (Morpholine) | 1070 - 1150 |
This table presents typical frequency ranges for the specified vibrational modes based on general DFT calculations of related functional groups.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for predicting NMR chemical shifts. For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would be particularly useful. The proton chemical shifts of the morpholine ring protons are sensitive to their axial or equatorial positions, and the chemical shifts of the pentanoic acid chain carbons would provide information about their electronic environment. The proton of the carboxylic acid typically appears at a highly deshielded chemical shift (10-12 ppm) in ¹H NMR spectra. libretexts.org The carbonyl carbon of a carboxylic acid is also characteristically deshielded in ¹³C NMR spectra, appearing in the 160-180 ppm range. libretexts.org
| Atom Type | Typical Predicted ¹H Chemical Shift (ppm) | Typical Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 170 - 185 |
| Morpholine (-N-CH₂-) | 2.5 - 3.0 | 50 - 60 |
| Morpholine (-O-CH₂-) | 3.5 - 4.0 | 65 - 75 |
| Alkyl Chain (α to -COOH) | 2.2 - 2.6 | 30 - 40 |
This table presents typical predicted NMR chemical shift ranges for the specified atomic environments based on general principles and data from related compounds.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and dynamics simulations allow for the exploration of the dynamic behavior of molecules and their interactions with their environment.
The pentanoic acid side chain also has multiple rotatable bonds, leading to a complex conformational landscape. Molecular mechanics force fields can be used to perform conformational searches to identify low-energy conformers of the molecule. This analysis is critical for understanding which shapes the molecule is likely to adopt in solution and when interacting with a biological target.
The distribution of charge within a molecule is a key determinant of its intermolecular interactions. Molecular electrostatic potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP map would likely show a region of negative potential (typically colored red) around the oxygen atoms of the morpholine ring and the carbonyl group of the carboxylic acid, indicating their potential to act as hydrogen bond acceptors. Conversely, the proton of the carboxylic acid and the protons on the carbons adjacent to the protonated nitrogen would exhibit positive potential (typically colored blue), highlighting their potential as hydrogen bond donors or sites for electrophilic attack. An analysis of the MEP of 4-ethylmorpholine, a related compound, provides a reference for the expected charge distribution on the morpholine moiety.
Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are important molecular descriptors used in drug design to predict the absorption, distribution, metabolism, and excretion (ADMET) properties of a compound.
TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. A higher TPSA is generally associated with lower membrane permeability. TPSA can be calculated from the 2D structure of a molecule using fragment-based methods, making it a computationally inexpensive yet powerful descriptor. For this compound, the polar atoms contributing to the TPSA would be the oxygen and nitrogen of the morpholine ring and the two oxygen atoms of the carboxylic acid group.
LogP is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (like octanol) over a polar solvent (like water). It is a critical parameter for predicting a drug's absorption and distribution. A balanced LogP is often desirable for oral bioavailability. Numerous computational methods exist for predicting LogP, ranging from fragment-based approaches to more sophisticated quantum mechanical calculations. The morpholine ring is a common moiety in many drugs and its contribution to LogP is well-characterized.
| Compound | Predicted TPSA (Ų) | Predicted LogP |
| N-(carboxymethyl)morpholine | 52.3 | -1.7 |
This table shows predicted values for a structurally related compound, N-(carboxymethyl)morpholine, to provide an estimate of the expected range for this compound.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations
QSAR studies are pivotal in drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new compounds and provides insights into the structural features crucial for their function.
Two-dimensional QSAR (2D-QSAR) analyses of various morpholine derivatives have revealed the importance of several physicochemical parameters in determining their biological activity. These parameters typically include lipophilicity, electronic properties, and steric factors.
For a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives with antioxidant activity, a QSAR analysis indicated that the activity is influenced by parameters such as lipophilicity (log P), dipole moment, and molecular volume. researchgate.net The study found that a decrease in lipophilicity and molecular volume, coupled with an increase in the dipole moment, generally leads to enhanced antioxidant activity. researchgate.net
| Electronic Parameters | Charges on heteroatoms (e.g., oxygen and sulfur in the thiazole (B1198619) ring of the studied series) are important. researchgate.net | The charge distribution on the morpholine oxygen and nitrogen, as well as the carboxylic acid group, will likely be key for interactions. |
This table is generated based on findings from related morpholine derivatives and represents a hypothetical application to this compound.
Three-dimensional QSAR (3D-QSAR) studies provide a more detailed understanding of the steric and electronic requirements for a ligand to bind to its target. These analyses generate 3D maps that highlight regions where bulky groups, positive or negative charges, and hydrogen bond donors or acceptors are favored or disfavored.
A 3D-QSAR study on a series of 2,4-disubstituted morpholines and 1,4-oxazepanes as dopamine (B1211576) D4 receptor ligands demonstrated the importance of the steric and electronic fields around the morpholine ring and its substituents. nih.govacs.orgresearchgate.net The analysis revealed that the size of the heterocyclic ring (morpholine vs. oxazepane) and the nature of the substituents significantly impact binding affinity. nih.govacs.orgresearchgate.net The aliphatic amine within the morpholine system was identified as a key interaction point. nih.govacs.orgresearchgate.net
For this compound, a hypothetical 3D-QSAR model would likely highlight the following:
Steric Requirements: The volume of the pentanoic acid chain would be a critical steric feature. The model might indicate an optimal length and conformation of this chain for fitting into a specific binding pocket.
Electronic Requirements: The electrostatic potential around the morpholine ring, particularly the partial negative charge on the oxygen atom and the potential for the nitrogen to be protonated, would be significant. The negatively charged carboxylate group of the pentanoic acid would also be a key electronic feature for interactions with positively charged residues in a target protein.
These insights are crucial for developing a pharmacophore model, which is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to a protein target.
While no specific docking studies for this compound are available, studies on other morpholine-containing molecules, particularly as enzyme inhibitors, offer valuable precedents. For instance, morpholine derivatives have been investigated as inhibitors of HIV-1 protease. nih.gov In these studies, the morpholine ring often occupies a specific subsite of the enzyme's active site, forming key interactions. nih.gov
Given its structure, this compound could potentially bind to the active site of various enzymes, such as proteases or kinases. The pentanoic acid moiety could mimic a natural substrate's side chain, while the morpholine ring could provide additional interactions to enhance binding affinity.
A hypothetical binding mode in a protease active site might involve:
The carboxylate group of the pentanoic acid forming a salt bridge with a positively charged amino acid residue (e.g., arginine or lysine).
The morpholine ring fitting into a hydrophobic pocket, with the oxygen atom acting as a hydrogen bond acceptor.
The pentyl chain making van der Waals contacts with hydrophobic residues.
Molecular docking provides a detailed view of the non-covalent interactions that stabilize a protein-ligand complex. These interactions are fundamental to molecular recognition and biological function.
Based on studies of related morpholine derivatives, the following interactions would be anticipated for this compound in a protein binding site:
Hydrogen Bonds: The oxygen atom of the morpholine ring is a potential hydrogen bond acceptor. The nitrogen atom, depending on its protonation state, could act as a hydrogen bond donor. The carbonyl oxygen and hydroxyl group of the carboxylic acid are also strong hydrogen bond acceptors and donors, respectively.
Electrostatic Interactions: The negatively charged carboxylate would readily interact with positively charged residues.
Hydrophobic Interactions: The aliphatic pentyl chain would likely engage in hydrophobic interactions with nonpolar amino acid side chains such as leucine, isoleucine, and valine.
Molecular docking studies on morpholine-based inhibitors of SARS-CoV-2 main protease and carbonic anhydrase have similarly highlighted the importance of the morpholine scaffold in establishing critical interactions within the enzyme active site. gyanvihar.orgnih.gov
Table 2: Potential Protein-Ligand Interactions for this compound
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein |
|---|---|---|
| Hydrogen Bond | Morpholine Oxygen (acceptor) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Morpholine Nitrogen (donor, if protonated) | Aspartate, Glutamate, Carbonyl backbone | |
| Carboxylic Acid (donor and acceptor) | Arginine, Lysine, Histidine, Serine, Threonine | |
| Electrostatic (Salt Bridge) | Carboxylic Acid (anion) | Arginine, Lysine, Histidine (cations) |
| Hydrophobic | Pentyl Chain | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| Van der Waals | Entire Molecule | Various residues in the binding pocket |
This table presents a hypothetical summary of potential interactions based on the chemical structure of the compound and docking studies of analogous molecules.
Research Applications and Functional Probes in Chemical Biology
Utilization as a Building Block in Complex Molecule Synthesis for Research
The inherent structural features of 4-morpholin-4-ylpentanoic acid hydrochloride make it a versatile building block in synthetic chemistry. nih.gov The morpholine (B109124) moiety offers advantageous physicochemical and metabolic properties, while the carboxylic acid provides a reactive handle for elongation or functionalization. nih.govresearchgate.net This combination allows chemists to systematically develop derivatives for various research purposes.
Design and Synthesis of Derivatives for Structure-Function Studies in Medicinal Chemistry
In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is fundamental to designing potent and selective compounds. The this compound scaffold can be systematically modified to probe these relationships. The morpholine ring is a common feature in many bioactive compounds and approved drugs, often contributing to improved pharmacokinetic profiles. nih.govnih.gov
SAR studies on related morpholine-containing compounds reveal key insights. For instance, in the development of anticancer agents, substitutions on a core scaffold can dramatically influence activity. The introduction of specific groups, such as halogenated aromatic rings, has been shown to increase inhibitory action against certain cancer cell lines. e3s-conferences.org Similarly, in the design of inhibitors for Mycobacterium tuberculosis, the nature of linking groups and substituents on associated rings significantly impacts potency, suggesting that the precise positioning of different parts of the molecule is crucial for target binding. nih.gov The morpholine ring itself can form important hydrogen bonds with enzyme active sites, anchoring the molecule for effective interaction. e3s-conferences.org
| Scaffold/Derivative Class | Target/Activity | Key SAR Findings | Reference(s) |
| Morpholine-Pyrazoline Hybrids | Anticancer (HepG2 cells) | Aromatic rings with halogen substitutions on the morpholine-containing scaffold enhance inhibitory activity. | e3s-conferences.org |
| Tetrahydroisoquinoline Derivatives | Anti-tuberculosis (M.tb) | Potency is influenced by lipophilicity. The nature of the linker group (e.g., -CH2- or -CONH- vs. -CO-) is critical for target binding. | nih.gov |
| 4-N-Phenylaminoquinolines | Cholinesterase Inhibition | A shorter (2-methylene) linker between the quinoline (B57606) and morpholine rings shows better AChE inhibition than longer linkers. | mdpi.com |
| Morpholine-Pyrimidopyrrolopyrimidinones | Enzyme Inhibition (p110α) | The morpholine moiety forms a critical hydrogen bond with Val851 in the enzyme's active site. | e3s-conferences.org |
Development of Chemical Libraries for Screening in Academic Settings
Chemical libraries are collections of diverse small molecules used in high-throughput screening (HTS) to identify compounds with a desired biological activity. stanford.eduku.edu Building blocks like this compound are ideal starting points for library synthesis due to their suitability for diversity-oriented synthesis (DOS). researchgate.netresearchgate.net DOS aims to create collections of structurally diverse and complex molecules from a common starting material. researchgate.net
The synthesis of morpholine-containing libraries is a subject of significant interest for drug discovery projects. nih.gov Methodologies such as polymer-supported, solid-phase synthesis allow for the efficient creation of numerous derivatives. nih.gov For example, amino acids can be used as starting materials to generate complex morpholine scaffolds with controlled stereochemistry. nih.govacs.org These libraries, containing systematically varied C-functionalized morpholine derivatives, can then be screened against various biological targets to uncover new probes or lead compounds for therapeutic development. nih.govacs.org
Investigations into Biochemical Pathways and Enzyme Interactions in Cellular Models (Non-Clinical Focus)
Beyond synthesis, derivatives originating from the this compound scaffold are employed to study biological processes directly. These molecules can be designed as probes to interact with specific enzymes or pathways within in vitro and cellular systems, helping to elucidate their function.
Enzyme Inhibition and Activation Studies in In Vitro Systems
The morpholine moiety is a key component of many potent and selective enzyme inhibitors. nih.gov By using this compound as a starting point, researchers can synthesize derivatives and test their ability to inhibit specific enzymes in controlled in vitro assays. These studies are crucial for understanding the mechanism of enzyme function and for the initial stages of drug discovery.
For example, novel morpholine-acetamide derivatives have been synthesized and screened for their ability to inhibit carbonic anhydrase (CA), an enzyme linked to several diseases. nih.gov Some of these compounds showed significant inhibitory activity, with IC50 values comparable to the standard inhibitor acetazolamide. nih.gov In another study, morpholine-substituted benzimidazolium salts were developed as potent inhibitors of α-glucosidase, an enzyme relevant to carbohydrate metabolism. mdpi.com Kinetic analysis of novel quinoline derivatives bearing a morpholine group revealed them to be mixed-type inhibitors of acetylcholinesterase (AChE), providing insight into how they bind to the enzyme. mdpi.com
| Compound Class | Enzyme Target | Inhibitory Activity (IC₅₀) | Reference(s) |
| Morpholine-Acetamide Derivative (1h) | Carbonic Anhydrase IX | 8.12 µM | nih.gov |
| Morpholine-Acetamide Derivative (1c) | Carbonic Anhydrase IX | 8.80 µM | nih.gov |
| Benzimidazolium Salt (5d) | α-Glucosidase | 15 ± 0.030 µM | mdpi.com |
| Benzimidazolium Salt (5f) | α-Glucosidase | 19 ± 0.060 µM | mdpi.com |
| Phenylaminoquinoline Derivative (11g) | Acetylcholinesterase (AChE) | 1.94 ± 0.13 µM | mdpi.com |
| Phenylaminoquinoline Derivative (11g) | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 µM | mdpi.com |
Target Identification Methodologies Using Morpholine Derivatives
Identifying the specific protein(s) that a bioactive small molecule interacts with is a major challenge in chemical biology. "Chemical probes" are small molecules designed specifically for this purpose. nih.gov A derivative of 4-morpholin-4-ylpentanoic acid could be converted into such a probe. This typically involves incorporating two additional functionalities: a photoreactive group for UV-light-induced covalent crosslinking to the target protein, and a reporter tag (like an alkyne handle) for subsequent visualization or enrichment of the cross-linked protein-probe complex. nih.gov
Once a cell or cell lysate is treated with this fully functionalized probe, UV irradiation permanently links the probe to its binding partners. The alkyne handle is then used to attach a fluorescent dye or a biotin (B1667282) tag via "click chemistry." This allows for visualization of the target proteins or their isolation and identification using techniques like quantitative chemoproteomics. nih.gov This approach enables researchers to uncover the direct molecular targets of a compound, providing a mechanistic basis for its observed biological effects. nih.govopentargets.org
Exploration of Bioisosteric Replacements in Molecular Design for Enhanced Research Utility
Bioisosteres are functional groups or molecules that have similar physical or chemical properties, which produce broadly similar biological effects. nih.gov In molecular design, replacing one functional group with a bioisostere is a common strategy to improve a compound's properties, such as metabolic stability, membrane permeability, or target affinity, while retaining the core interaction with the biological target. technologypublisher.com
| Functional Group | Common Bioisostere(s) | Typical pKa Range | Key Rationale for Replacement | Reference(s) |
| Carboxylic Acid | N/A | ~4–5 | Can limit cell permeability due to ionization at physiological pH. | nih.govtechnologypublisher.com |
| Tetrazole | 5-substituted-1H-tetrazole | ~4.5–4.9 | Maintains acidity but increases lipophilicity compared to carboxylic acid. | drughunter.com |
| Hydroxamic Acid | -C(=O)NHOH | ~8–9 | Acts as a strong metal chelator and can serve as a carboxylic acid mimic. | nih.gov |
| Acylsulfonamide | -C(=O)NHSO₂R | ~4–5 | pKa falls within the range of carboxylic acids. | nih.gov |
| 3-Hydroxyisoxazole | 3-hydroxyisoxazole | ~4–5 | A planar, acidic heterocycle used in neurotransmitter analogues. | nih.gov |
| Boronic Acid | -B(OH)₂ | ~9 | A neutral alternative at physiological pH that can form reversible covalent bonds. | drughunter.com |
Role of the Hydrochloride Salt Form in Research Experiments
The use of the hydrochloride salt form of 4-Morpholin-4-ylpentanoic acid is a strategic choice in experimental design, primarily aimed at optimizing the compound's physicochemical properties for research applications. The conversion of the parent molecule, which contains a basic morpholine nitrogen, into a hydrochloride salt significantly influences its handling and utility in biological assays.
Influence on Aqueous Solubility for In Vitro Assay Development and Compound Handling
Salt forms of compounds are frequently utilized to enhance aqueous solubility. For a compound like 4-Morpholin-4-ylpentanoic acid, the presence of the morpholine group makes it a basic compound. By forming a salt with hydrochloric acid, the resulting this compound exhibits increased polarity. This enhanced polarity generally leads to greater solubility in aqueous buffers, which are the standard media for most in vitro biological assays. Improved solubility is critical for preventing compound precipitation and ensuring accurate and reproducible concentration-response curves in experimental setups. This property is also advantageous for routine laboratory handling, allowing for the preparation of stable stock solutions at higher concentrations.
Mechanistic Investigations in Pre-clinical Models (Non-Clinical Focus)
Initial research has begun to explore the biological activities of this compound in various non-clinical, cellular models. These studies provide a foundational understanding of its potential biological effects.
Studies on Neuroprotective Effects in Cortical Neuron Models (in vitro)
In laboratory models utilizing cultured cortical neurons, this compound has been investigated for its potential neuroprotective properties. These in vitro experiments typically involve exposing the neurons to stressors that mimic aspects of neurodegenerative conditions or ischemic injury. The ability of the compound to mitigate neuronal cell death or dysfunction in these models is a key area of this research.
Exploration of Anti-inflammatory Mechanisms in Experimental Models
The potential anti-inflammatory effects of this compound are also a subject of early-stage research. Studies in experimental models of inflammation, such as cell-based assays using macrophages or other immune cells, are designed to probe the compound's ability to modulate inflammatory pathways. Key endpoints in these studies often include the measurement of pro-inflammatory cytokine production or the activity of enzymes involved in the inflammatory response.
Analysis of Analgesic Pathway Modulation in Research Models
Preliminary investigations into the analgesic potential of this compound are being conducted in various research models. These studies aim to understand if the compound can modulate the signaling pathways associated with pain perception. Such research may involve cellular assays that assess the activity of ion channels or receptors known to be involved in nociception.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of morpholine (B109124) derivatives is undergoing a significant transformation, driven by the principles of green chemistry and the need for greater efficiency. Traditional methods for producing morpholines can be inefficient. Researchers are now developing innovative protocols that promise higher yields, use less hazardous reagents, and simplify procedures.
A promising development is the use of inexpensive and readily available reagents for the conversion of 1,2-amino alcohols to morpholines. One such redox-neutral protocol utilizes ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide, offering a simple, high-yielding, one or two-step process. This method has shown broad applicability for creating a variety of substituted morpholines and has been successfully scaled to over 50 grams, indicating its industrial viability. Another approach involves a multicomponent Ugi reaction followed by an intramolecular SN2 cyclization, which allows for the rapid and diverse assembly of highly substituted morpholines.
These modern synthetic strategies offer significant advantages for the production of specific compounds like 4-Morpholin-4-ylpentanoic acid hydrochloride. Adopting these greener and more efficient routes could lead to more sustainable manufacturing processes, reducing the environmental impact and cost associated with its synthesis.
Table 1: Comparison of Synthetic Strategies for Morpholine Derivatives
| Strategy | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Traditional Annulation | Uses 1,2-amino alcohols with reagents like chloroacetyl chloride. | Conceptually simple. | |
| Ethylene Sulfate Protocol | One or two-step, redox-neutral process with inexpensive reagents. | High yields, environmentally friendly, scalable. | |
| Ugi Multicomponent Reaction | Combines multiple starting materials in a single step followed by cyclization. | Rapid generation of diverse and complex morpholine structures. |
| Pd(0)/Fe(III) Catalysis | Diastereoselective synthesis from vinyloxiranes and amino-alcohols. | Good to excellent yields and control over stereochemistry. | |
Advanced Computational Approaches for Predictive Modeling of Molecular Interactions and Reactivity
Computational chemistry is becoming an indispensable tool in the study of morpholine derivatives. Advanced computer simulations, including molecular docking and molecular dynamics (MD), are being used to predict how these compounds interact with biological targets such as proteins and enzymes. These models can elucidate the structural basis for a compound's activity by confirming stable protein-ligand interactions and favorable dynamics.
For a molecule like this compound, computational approaches can accelerate research by:
Target Identification: Predicting potential binding sites and biological targets, thereby guiding experimental screening efforts.
Structure-Activity Relationship (SAR) Analysis: In-silico modeling can help understand how modifications to the morpholine scaffold or its substituents affect biological activity, optimizing the design of more potent and selective derivatives.
Predicting Physicochemical Properties: Computational tools can estimate properties like pKa, solubility, and membrane permeability, which are crucial for drug development.
Interaction Prediction: Data-driven models leveraging large biomedical databases can predict potential drug-drug interactions, enhancing safety profiles in early research stages.
The integration of machine learning and artificial intelligence with these computational models is expected to further enhance their predictive power, enabling the design of novel morpholine derivatives with tailored properties for specific applications.
Expansion of Research Applications in Chemical Biology Tool Development and Probe Design
The unique structural and chemical properties of the morpholine moiety make it an excellent scaffold for the development of chemical biology tools. Morpholine derivatives are being explored as versatile building blocks for creating probes to investigate complex biological pathways. The ability of the morpholine ring to engage in various molecular interactions and modulate pharmacokinetic properties makes it a valuable component in the design of therapeutic agents and diagnostic tools.
Future research on this compound could focus on its adaptation as a chemical probe. By incorporating reporter groups such as fluorophores or affinity tags, the molecule could be transformed into a tool for:
Visualizing Biological Processes: Fluorescently labeled derivatives could be used to track the molecule's distribution and interaction within cells and tissues.
Target Deconvolution: Affinity-based probes derived from the core structure could help identify and isolate its specific protein binding partners, clarifying its mechanism of action.
Assay Development: The compound could serve as a starting point for developing high-throughput screening assays to discover other molecules that interact with the same biological target.
This expansion into chemical biology would not only deepen the understanding of this compound's own biological role but also contribute to the broader toolkit available for biomedical research.
Interdisciplinary Research Collaborations for Comprehensive Understanding of Morpholine Derivative Chemistry
The diverse applications of morpholine derivatives across pharmaceuticals, agrochemicals, and materials science necessitate a highly collaborative research approach. A comprehensive understanding of a compound like this compound requires the integration of expertise from multiple scientific disciplines.
Future progress will be driven by collaborations between:
Synthetic Organic Chemists: To develop novel, efficient, and sustainable synthetic routes.
Computational Chemists and Data Scientists: To model molecular interactions, predict properties, and analyze large datasets.
Medicinal Chemists and Pharmacologists: To design and evaluate the biological activity and therapeutic potential of new derivatives.
Chemical Biologists: To create specialized tools and probes for studying biological systems.
Such interdisciplinary partnerships are essential for translating fundamental chemical knowledge into practical applications. By combining advanced synthesis, predictive modeling, and sophisticated biological evaluation, the scientific community can fully explore the potential of this compound and the broader class of morpholine derivatives.
Q & A
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Conduct accelerated stability studies across pH 2–9 (e.g., HCl/NaOH buffers) at 25°C and 40°C. Monitor degradation via UPLC-MS/MS to identify byproducts (e.g., decarboxylation or morpholine ring cleavage). Cross-validate using Arrhenius kinetics to extrapolate shelf-life under standard conditions. Discrepancies may arise from buffer composition or light exposure, necessitating controlled inert-atmosphere experiments .
Q. What computational approaches are suitable for predicting the compound’s reactivity in multicomponent reactions?
- Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G* basis set) to model electron density distribution, focusing on the carboxylic acid and morpholine moieties as reactive sites. Molecular docking (AutoDock Vina) can predict interactions with biological targets, while MD simulations assess conformational stability in aqueous environments. Validate predictions with experimental kinetic studies .
Q. How can researchers address low yields in large-scale synthesis due to hydrochloride salt formation?
- Methodological Answer : Optimize counterion exchange (e.g., replace Cl⁻ with trifluoroacetate for better solubility) during purification. Use fractional crystallization or anti-solvent precipitation (e.g., adding ethyl acetate to DMSO). Monitor crystal growth via PXRD to ensure phase purity. For persistent issues, explore solid-state grinding methods or mechanochemical synthesis .
Q. What strategies mitigate interference from hydrochloride salts in bioactivity assays?
- Methodological Answer : Pre-treat samples with ion-exchange resins (e.g., Dowex 50W) to remove excess Cl⁻. Alternatively, use dialysis (MWCO 500 Da) to equilibrate the compound in assay buffers. Validate using control experiments with NaCl at equivalent concentrations to isolate salt-specific effects .
Guidelines for Reporting Research
- Experimental Reproducibility : Follow Beilstein Journal guidelines: report synthetic procedures in triplicate, include NMR spectra (δ in ppm, J in Hz), and provide raw HPLC chromatograms with retention times and peak areas .
- Data Contradictions : Disclose batch-to-batch variability (e.g., via ANOVA for purity data) and annotate unexpected peaks in supplementary files. Cross-reference with databases like NIST Chemistry WebBook for spectral validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
